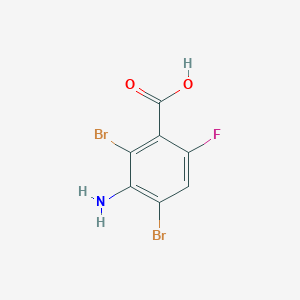

3-Amino-2,4-dibromo-6-fluorobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1208076-94-1 |

|---|---|

Molecular Formula |

C7H4Br2FNO2 |

Molecular Weight |

312.92 g/mol |

IUPAC Name |

3-amino-2,4-dibromo-6-fluorobenzoic acid |

InChI |

InChI=1S/C7H4Br2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |

InChI Key |

CGLLQHZRHZOGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)F |

Origin of Product |

United States |

Advanced Perspectives on Halogenated Anthranilic Acid Derivatives in Chemical Sciences

Anthranilic acid and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, from pharmaceuticals to industrial chemicals. ekb.eg The introduction of halogen atoms onto the anthranilic acid scaffold dramatically influences the electronic properties and reactivity of the molecule, opening up new avenues for chemical transformations. Halogenated anthranilic acids are recognized as pivotal precursors for constructing various biologically active molecules. ekb.egresearchgate.net

The presence of halogens can direct further chemical modifications to specific positions on the aromatic ring and can be crucial for the biological activity of the final product. For instance, N-phenyl anthranilic acid derivatives, such as mefenamic acid, are established anti-inflammatory agents. ijddr.in The synthesis of these derivatives often involves metal-catalyzed coupling reactions, such as the Ullmann-Goldberg and Buchwald-Hartwig reactions, which unite halobenzoic acids with amines. ekb.egcore.ac.uk The versatility of these synthetic methods allows for the creation of a diverse library of compounds with potential therapeutic applications. ijddr.in

The Strategic Significance of Polyhalogenated Aminobenzoic Acids As Synthetic Intermediates

Polyhalogenated aminobenzoic acids, a sub-class of halogenated anthranilic acids, are particularly valuable as synthetic intermediates or "building blocks." researchgate.netcsmres.co.uk The multiple halogen substituents provide several strategic advantages. They offer multiple points for selective chemical reactions, allowing for the stepwise and controlled construction of complex molecular architectures. This multi-functionality is highly sought after in medicinal chemistry and materials science for the generation of compound libraries with diverse structures and functions. nih.govresearchgate.net

The specific arrangement of different halogens, such as bromine and fluorine in the case of 3-Amino-2,4-dibromo-6-fluorobenzoic acid, allows for regioselective reactions. The differential reactivity of carbon-bromine versus carbon-fluorine bonds can be exploited in cross-coupling reactions to introduce a variety of substituents at precise locations. This level of control is essential for the rational design of molecules with specific biological targets or material properties. Aminobenzoic acids, in general, are recognized as building blocks for a wide range of microbial natural products and serve as scaffolds for many heterocyclic compounds. nih.gov

Current Research Frontiers and Prospective Avenues for 3 Amino 2,4 Dibromo 6 Fluorobenzoic Acid

Retrosynthetic Approaches to this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. By disconnecting the target molecule at key functional groups, several potential synthetic routes emerge from simpler, more readily available starting materials.

Key Retrosynthetic Disconnections:

C-COOH Bond: A primary disconnection involves the carboxyl group, suggesting a late-stage carboxylation of a polyhalogenated aniline (B41778) derivative. This can be achieved via a Grignard reagent or a lithiated intermediate followed by reaction with carbon dioxide.

C-Br Bonds: The two bromine atoms can be disconnected, pointing to a dibromination reaction on a 3-amino-6-fluorobenzoic acid precursor. The regioselectivity of this step is crucial and is governed by the directing effects of the existing substituents.

C-N Bond: Disconnecting the amino group suggests its introduction via the reduction of a nitro group. This is a common and efficient transformation. The nitro group, being a strong deactivating and meta-directing group, would significantly influence the regioselectivity of preceding bromination steps.

These disconnections lead to several plausible forward synthetic strategies, often starting from a simple fluorinated aromatic compound like 2-fluoroaniline (B146934) or 2-fluorobenzoic acid.

Multi-step Synthetic Sequences from Aromatic Precursors

Building upon the retrosynthetic analysis, multi-step sequences are designed to strategically install the required functional groups in the correct positions. The order of reactions is paramount to achieving the desired substitution pattern.

Classical synthetic transformations can be arranged in various sequences to build substituted aromatic rings. For structurally related aminobenzoic acids, a common pathway involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of 3-amino-4-fluorobenzoic acid can start with a fluorinated aromatic compound, which is nitrated and then reduced. google.com

A general sequence for a related tribrominated benzoic acid involves the direct bromination of m-aminobenzoic acid, followed by a deamination step (diazotization and reduction) to remove an amino group that was used for directing purposes. orgsyn.org Similarly, diazotization is a key step in the Schiemann reaction to produce fluorobenzoic acids from aminobenzoic acids. orgsyn.org These established reactions highlight a versatile toolkit for manipulating functional groups on the aromatic ring.

The introduction of bromine atoms at specific positions on a fluorinated benzoic acid derivative is a significant challenge due to the multiple directing influences on the ring. The fluorine atom is an ortho-, para-director, as is the amino group, while the carboxylic acid group is a meta-director.

Successful regioselective halogenation relies on exploiting the dominant directing effects and choosing appropriate reaction conditions.

Substrate Control: Starting with a precursor where the directing groups work in concert can simplify the outcome. For example, brominating 3-amino-6-fluorobenzoic acid would likely lead to substitution at the C2 and C4 positions, which are ortho and para to the powerful activating amino group.

Catalyst and Reagent Choice: The use of specific catalysts can enhance regioselectivity. Zeolites, for example, have been shown to induce high para-selectivity in the bromination of some aromatic compounds. nih.govresearchgate.net Palladium-catalyzed methods have also been developed for the regioselective fluorination of aryl triflates and bromides, demonstrating the power of transition metal catalysis in controlling halogenation patterns. acs.org A process for preparing 3-bromo-4-fluoro-benzoic acid involves the bromination of a 4-fluoroacetophenone intermediate, showcasing a sequence where halogenation precedes the final functional group modification. google.com

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds, including the synthesis of carboxylic acids. ucalgary.ca The general process involves two main stages:

Formation of the Grignard Reagent: An aryl halide (e.g., a polyhalobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium compound (the Grignard reagent). doubtnut.com It is critical to exclude water and other protic sources, as the highly basic Grignard reagent will be destroyed. gmu.edu

Carboxylation: The prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. prolabscientific.comprolabscientific.com

Acidification: Subsequent workup with an aqueous acid protonates the carboxylate salt, liberating the final benzoic acid product, which can then be isolated. doubtnut.comgmu.edu

This strategy is particularly useful for introducing the carboxyl group at a late stage of the synthesis, after the halogen and amino (or nitro) groups are already in place on the aromatic ring. google.com

Advanced Bromination Reagents and Methodologies for Substituted Aromatic Systems

While elemental bromine is a traditional brominating agent, its use can sometimes lead to a lack of selectivity and the formation of byproducts. google.com To overcome these limitations, a range of more selective brominating reagents have been developed.

| Reagent/Methodology | Description | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | A convenient, solid source of electrophilic bromine. Often used with a catalyst or initiator. | Generally provides good regioselectivity, especially for activated rings. nih.govresearchgate.net | nih.gov, researchgate.net |

| Bromodimethylsulfonium bromide | Generated in situ from DMSO and HBr. Considered a milder and more selective reagent than elemental bromine. | Milder and more selective than Br₂. acs.org | acs.org |

| Hexabromocyclopentadiene | An efficient reagent that regioselectively brominates activated aromatic compounds. | Efficient and regioselective for activated systems. rsc.org | rsc.org |

| Zeolite Catalysts | Used as a support/catalyst with elemental bromine to enhance para-selectivity. | Can induce high para-selectivity for certain substrates. nih.govgoogle.com | google.com, nih.gov |

These advanced reagents offer chemists greater control over the bromination of complex and sensitive aromatic substrates, minimizing side reactions and improving yields of the desired isomer. researchgate.net

Principles of Green Chemistry in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer for human health. wjpmr.com These principles are highly relevant to the synthesis of complex molecules like halogenated benzoic acids.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Pathways that avoid the use of protecting groups or stoichiometric reagents in favor of catalytic alternatives are preferred.

Use of Safer Chemicals and Solvents: Replacing hazardous reagents and solvents (e.g., benzene, chlorinated solvents) with safer alternatives, such as water, ethanol, or even solvent-free conditions. wjpmr.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste. snu.ac.kr For example, developing catalytic bromination or oxidation processes is a key green objective. google.comacs.org

Renewable Feedstocks: Whenever practical, synthetic pathways should utilize raw materials derived from renewable sources. Research into producing benzoic acid derivatives from lignin, a biomass polymer, is an active area of green chemistry. rsc.org

By applying these principles, the environmental footprint associated with the production of active pharmaceutical ingredients and other fine chemicals can be significantly reduced. brazilianjournals.com.br

Electrophilic Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is substituted with both activating and deactivating groups, which direct the position of incoming electrophiles. The amino (-NH2) group is a strong activating group and is ortho, para-directing. Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating yet ortho, para-directing, while the carboxylic acid (-COOH) group is a deactivating and meta-directing group.

Given the positions of the existing substituents, the directing effects can be complex. The powerful activating effect of the amino group at position 3 would strongly direct incoming electrophiles to the ortho (position 4, already occupied by bromine) and para (position 6, occupied by fluorine) positions. The remaining open position is C5. The directing effects of the other substituents on this position are mixed. Halogens direct ortho and para, and the carboxylic acid directs meta. Therefore, electrophilic substitution at the C5 position is sterically hindered and electronically disfavored by the adjacent bulky bromine atom at C4.

A common electrophilic aromatic substitution is bromination. For instance, the bromination of m-aminobenzoic acid in the presence of hydrochloric acid and bromine vapor yields 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org This suggests that under forcing conditions, further halogenation of a related aminobenzoic acid is possible. However, for this compound, the ring is already heavily halogenated and deactivated, making further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of one of the halogen atoms. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, the carboxylic acid group and the halogens themselves act as electron-withdrawing groups, thus activating the ring towards nucleophilic attack.

The fluorine atom at C6 is a potential site for nucleophilic substitution, as fluoride (B91410) is often a good leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing substituents. nih.gov The bromine atoms at positions 2 and 4 could also be displaced, with the relative ease of displacement depending on the specific nucleophile and reaction conditions. Generally, the rate of nucleophilic aromatic substitution of aryl halides is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at positions 2 and 4 provide handles for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide functionalities with an organoboron reagent, such as a boronic acid or ester. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the positions of the bromine atoms.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. nih.govbath.ac.uk This method is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromides with amines. nih.gov This would allow for the introduction of a secondary or tertiary amino group at the position of one of the bromine atoms. The selective amination of an aryl bromide in the presence of other halogens can often be achieved by carefully tuning the reaction conditions. nih.gov

| Cross-Coupling Reaction | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid (R-B(OH)2) | 3-Amino-2-bromo-4-R-6-fluorobenzoic acid or 3-Amino-4-bromo-2-R-6-fluorobenzoic acid |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent (R-ZnX) | 3-Amino-2-bromo-4-R-6-fluorobenzoic acid or 3-Amino-4-bromo-2-R-6-fluorobenzoic acid |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine (R2NH) | 3-Amino-2-bromo-4-(dialkylamino)-6-fluorobenzoic acid or 3-Amino-4-bromo-2-(dialkylamino)-6-fluorobenzoic acid |

Functional Group Interconversions of the Carboxylic Acid Moiety

Derivatization to Esters and Amides

The carboxylic acid group can be readily converted into a variety of derivatives. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed to form the corresponding esters. Alternatively, reaction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by an alcohol would also yield the ester.

Similarly, amides can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with a primary or secondary amine. Direct amide formation can also be achieved using peptide coupling reagents.

Mechanistic Studies of Decarboxylation Pathways

Transformations of the Amino Group

The amino group at position 3 is a versatile functional handle for various chemical transformations.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly useful intermediate. It can be subjected to Sandmeyer reactions to introduce a variety of substituents, such as -Cl, -Br, -CN, or -OH, in place of the amino group. It can also be used in azo coupling reactions to form azo dyes.

Diazotization Reactions and Subsequent Aryl Conversions

The primary amino group of this compound is amenable to diazotization, a fundamental transformation that converts the amine into a highly versatile diazonium salt intermediate. This reaction is typically performed in an acidic aqueous solution at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) to generate the requisite nitrous acid in situ. google.comscribd.com The resulting diazonium salt of this compound serves as a gateway to a wide array of aryl conversions, allowing for the strategic replacement of the original amino functionality.

Subsequent transformations of the diazonium intermediate are well-established in principle, following classic Sandmeyer or Schiemann-type reaction pathways. For instance, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) can introduce corresponding halogen atoms. The Sandmeyer reaction, in particular, offers a robust method for installing chloro, bromo, or cyano groups. scirp.orgscirp.org While the diazonium salts of some aminobenzoic acids have been noted for their sensitivity and susceptibility to hydroxylation, especially under neutral or alkaline conditions, conducting the reaction in strongly acidic media can favor the desired nucleophilic substitution. scirp.orgscirp.orgresearchgate.net The presence of multiple electron-withdrawing halogen substituents on the ring is expected to influence the stability and reactivity of the diazonium intermediate, a factor that requires careful consideration in experimental design.

Table 1: Representative Conditions for Diazotization of Aromatic Amines

| Step | Reagent | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄, HCl) | 0-5 °C, Aqueous solution | Conversion of the primary amino group to a diazonium salt. | google.comscribd.com |

| Hydrolysis | H₂O, H₂SO₄, Heat | Reflux | Replacement of the diazonium group with a hydroxyl group. | scribd.com |

| Cyanation (Sandmeyer) | Copper(I) Cyanide (CuCN) | Neutralized diazonium salt solution, heat | Replacement of the diazonium group with a cyano group. | scirp.orgscirp.org |

Acylation and Condensation Reactions for Functionalization

The functionalization of this compound can be readily achieved through reactions involving its amino group, such as acylation and condensation. Acylation serves to protect the amino group or to introduce new structural motifs. This is typically accomplished by reacting the aminobenzoic acid with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. google.comwipo.int Such N-acylated derivatives are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. scielo.br The process generally involves the formation of an amide linkage, which can alter the electronic properties and steric environment of the molecule, influencing subsequent reaction steps.

Condensation reactions offer another powerful route for elaborating the structure of this compound. For instance, condensation with appropriate dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic systems. A prominent example is the synthesis of quinazolinones, which can be prepared from anthranilic acid derivatives. nih.gov This often involves an initial acylation followed by a cyclization step. The reaction of an anthranilic acid with an aldehyde can lead to the formation of a Schiff base, which can be a versatile intermediate for further transformations or serve as a ligand for metal complexes. nih.gov

Table 2: General Reactions for Functionalization of Anthranilic Acids

| Reaction Type | Reagents | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Acylating Agent (e.g., Acid Chloride, Anhydride) | N-Acylated Anthranilic Acid | Protection of the amino group, introduction of new functional groups. | google.comscielo.br |

| Condensation/Cyclization | 3-Hydroxybenzaldehyde | Schiff Base Ligand | Synthesis of metal-chelating agents and heterocyclic compounds. | nih.gov |

| Condensation/Cyclization | (from Isatins) | Substituted Anthranilic Acids | Environmentally friendly synthesis of diverse anthranilic acid derivatives. | scielo.br |

Investigation of Radical Reaction Pathways Involving Bromine Substituents

The bromine atoms on the this compound ring represent potential sites for radical-mediated transformations. While specific studies on this exact molecule are not prevalent, the principles of radical dehalogenation are well-understood. These reactions typically involve the generation of a radical species that can abstract a bromine atom from the aromatic ring. For instance, treatment with radical initiators in the presence of a suitable hydrogen atom donor can lead to the selective or complete removal of the bromine substituents.

In a related context, the deamination of a substituted aniline using reagents like tert-butyl nitrite in an appropriate solvent can proceed via a radical pathway to replace the amino group with hydrogen. A procedure described for 2,4-dibromo-3,6-dichloroaniline (B1582856) involves heating with tert-butyl nitrite in ethanol, resulting in the formation of 1,3-dibromo-2,5-dichlorobenzene, demonstrating a non-diazonium salt-based deamination. googleapis.com Such methods could potentially be applied to this compound to achieve hydro-de-amination or, under different conditions, to initiate other radical cascades involving the bromine atoms. The interplay between the amino group and the bromine substituents under radical conditions is a complex area that warrants further specific investigation to fully elucidate the potential reaction pathways.

Design and Synthesis of Derivatives and Analogues Based on the 3 Amino 2,4 Dibromo 6 Fluorobenzoic Acid Scaffold

Development of Complex Organic Scaffolds from 3-Amino-2,4-dibromo-6-fluorobenzoic acid

An extensive search of scientific databases and chemical literature yielded no specific examples of the use of this compound as a foundational scaffold for the synthesis of more complex organic structures. While the general reactivity of anthranilic acids is well-established for building a variety of molecular frameworks, research detailing such transformations specifically for this polyhalogenated derivative is not present in the public domain. Consequently, there are no reported research findings or corresponding data to present on this topic.

Synthesis of Heterocyclic Systems Incorporating Halogenated Benzoic Acid Moieties

The synthesis of heterocyclic compounds from aminobenzoic acids is a fundamental strategy in organic chemistry. For instance, analogous, less substituted anthranilic acids are common precursors for heterocycles like quinazolines, acridones, and phenothiazines. However, a detailed review of the literature indicates a lack of studies that specifically employ this compound for the synthesis of these or other heterocyclic systems. No publications were found that describe the reaction conditions, yields, or characterization of heterocyclic products derived from this particular starting material. Therefore, no data tables of synthesized heterocyclic derivatives can be provided.

Exploration of Supramolecular Assemblies and Co-crystallization Strategies Involving this compound

The fields of crystal engineering and supramolecular chemistry often utilize molecules with hydrogen-bonding motifs and halogen atoms to create ordered solid-state structures. Halogenated benzoic acids, in particular, are known to participate in both hydrogen and halogen bonding, leading to the formation of co-crystals and other supramolecular assemblies.

Despite these principles, there is no specific research in the available scientific literature on the supramolecular behavior of this compound. Studies detailing its co-crystallization with other molecules or its self-assembly into higher-order structures have not been published. As a result, there are no findings on its supramolecular synthons or any crystallographic data to report.

Advanced Spectroscopic Characterization for Structural and Electronic Insights of 3 Amino 2,4 Dibromo 6 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the precise location of other NMR-active nuclei within a molecule. For 3-Amino-2,4-dibromo-6-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide definitive evidence of its substitution pattern.

Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Core Analysis.

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, this would primarily involve the single aromatic proton and the protons of the amino (–NH₂) and carboxylic acid (–COOH) groups. The aromatic proton would appear as a singlet, with its chemical shift influenced by the surrounding fluorine and bromine substituents. The amino and carboxylic acid protons are exchangeable and may appear as broad singlets, with their positions highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each of the seven carbon atoms in the molecule would produce a distinct signal. The chemical shifts would confirm the presence of a carboxylic acid carbon, and six aromatic carbons. The carbons directly bonded to the electronegative fluorine and bromine atoms, as well as the amino group, would show characteristic shifts.

While specific experimental data for this compound is not available in the sources reviewed, the expected data would be presented as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Singlet (s) | 1H | Aromatic C-H |

| Data not available | Broad Singlet (br s) | 2H | -NH₂ |

| Data not available | Broad Singlet (br s) | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (Carboxylic Acid) |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-COOH |

| Data not available | Aromatic C-H |

Solvent: DMSO-d₆

Fluorine-19 (¹⁹F) NMR for Halogenation Site and Coupling Interactions.

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. chemicalbook.com For this compound, this analysis would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the C-F bond. Furthermore, coupling between the ¹⁹F nucleus and the nearby aromatic proton (a three-bond coupling, ³JFH) would be observable in either the ¹H or ¹⁹F spectrum, providing definitive evidence for their relative positions on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivities.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. While of limited use for this specific molecule due to the single aromatic proton, it would definitively show the absence of coupling to other protons on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would show a cross-peak connecting the signal of the aromatic proton to the signal of the carbon atom it is attached to, unambiguously assigning both resonances.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Conformational Analysis.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

For this compound, FT-IR and FT-Raman spectra would confirm the presence of key functional groups. A study on the similarly substituted 2-amino-5-fluorobenzoic acid demonstrates the utility of these techniques for analyzing halogenated aminobenzoic acids. spectrabase.com

–NH₂ group: Symmetric and asymmetric N-H stretching vibrations would be visible.

–COOH group: A broad O-H stretching band and a strong C=O (carbonyl) stretching band would be prominent.

Aromatic Ring: C-H, C=C, and C-F stretching and bending vibrations would be observed.

C-Br bonds: These would give rise to characteristic low-frequency stretching vibrations.

The combination of FT-IR and FT-Raman provides complementary information, as some vibrations may be strong in one technique and weak or absent in the other.

Table 3: Expected Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3400-3200 | N-H stretching | FT-IR/FT-Raman |

| ~3300-2500 | O-H stretching (Carboxylic Acid) | FT-IR |

| ~1700-1650 | C=O stretching (Carboxylic Acid) | FT-IR/FT-Raman |

| ~1620-1580 | N-H bending, C=C stretching | FT-IR/FT-Raman |

| ~1300-1200 | C-N stretching, C-O stretching | FT-IR/FT-Raman |

| ~1150-1000 | C-F stretching | FT-IR |

| Below 700 | C-Br stretching | FT-IR/FT-Raman |

(Note: These are approximate ranges; specific values for the target compound are not available.)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₇H₄Br₂FNO₂), HRMS would provide an exact mass measurement. A key feature would be the distinctive isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), which would result in a characteristic M, M+2, and M+4 peak pattern, providing definitive confirmation of the presence of two bromine atoms in the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique would provide definitive proof of the substitution pattern on the benzene (B151609) ring. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules. This data would confirm the planarity of the benzene ring and the relative positions of the amino, dibromo, and fluoro substituents. Such analysis on related structures, like 2-amino-3-bromobenzoic acid, has provided detailed structural information. researchgate.net The radiation used in these experiments can sometimes induce chemical changes, such as debromination, which must be carefully monitored. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-fluorobenzoic acid |

| 2-amino-3-bromobenzoic acid |

| ⁷⁹Br |

Computational and Theoretical Investigations of 3 Amino 2,4 Dibromo 6 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. uc.ptresearchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules like 3-Amino-2,4-dibromo-6-fluorobenzoic acid, providing a balance between accuracy and computational cost. DFT calculations can predict optimized molecular geometry, electronic energies, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

For this compound, the distribution and energy of these orbitals are heavily influenced by its substituents. The electron-donating amino group (-NH₂) would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxyl (-COOH), bromo (-Br), and fluoro (-F) groups would lower the energy of the LUMO. DFT calculations can precisely quantify these energies.

Interactive Table: Hypothetical Frontier Orbital Data

The following table illustrates the type of data obtained from a DFT calculation for this compound. Note: Specific values are not available from published literature and are shown for illustrative purposes only.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates stronger electron-donating ability. |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates stronger electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | The difference between LUMO and HOMO energies (ELUMO - EHOMO). A smaller gap implies higher reactivity. |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral peaks to specific functional groups and vibrational modes. researchgate.net

For this compound, calculations would identify characteristic frequencies for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, N-H stretches of the amino group, C-N, C-F, and C-Br stretches, as well as various aromatic C-C and C-H vibrations.

Interactive Table: Predicted Key Vibrational Frequencies

This table presents expected vibrational modes for this compound and their typical frequency ranges based on DFT calculations of similar molecules. This serves as a guide for spectroscopic analysis.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (-COOH) | 3200 - 2500 (broad) |

| N-H Stretch | Amino (-NH₂) | 3500 - 3300 |

| C=O Stretch | Carbonyl (-COOH) | 1720 - 1680 |

| C-C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Fluoro-aromatic | 1250 - 1100 |

| C-Br Stretch | Bromo-aromatic | 650 - 550 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. researchgate.netuni-muenchen.de It provides a chemical picture that aligns with Lewis structures by localizing the wavefunction into bonds and lone pairs. For this compound, NBO analysis would be crucial for understanding intramolecular hydrogen bonding and other non-covalent interactions that determine its conformational preferences and stability.

Key interactions would include the delocalization of electron density from the lone pairs of the amino nitrogen and the halogens into the antibonding orbitals of the aromatic ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de

Interactive Table: Illustrative NBO Donor-Acceptor Interactions

This table provides examples of intramolecular interactions and their stabilization energies (E(2)) that NBO analysis would reveal for this compound. Note: Values are for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C)ring | High | Resonance donation from amino group |

| LP (O)carbonyl | σ* (C-O)carboxyl | Moderate | Intramolecular delocalization in carboxyl group |

| LP (Br) | π* (C-C)ring | Low | Weak donation from bromine lone pair |

| LP (F) | σ* (C-C)ring | Moderate | Inductive/resonance effect of fluorine |

Mechanistic Studies of Chemical Reactions using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. This approach could be applied to understand the synthesis of this compound or its reactivity in subsequent chemical transformations, such as amide bond formation or nucleophilic substitution.

Understanding the Electronic and Steric Effects of Halogen and Amino Substituents

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects from its multiple substituents.

Electronic Effects: The amino (-NH₂) group is a strong activating group, donating electron density to the aromatic ring via resonance. Conversely, the carboxylic acid (-COOH) and the halogens (-F, -Br) are deactivating, withdrawing electron density through a combination of inductive (primarily) and resonance effects. Computational methods can quantify these effects by calculating electron density maps and atomic charges, helping to predict the molecule's acidity, nucleophilicity, and electrophilicity. researchgate.netnih.gov

Steric Effects: The two bromine atoms, particularly the one at the 2-position (ortho to the carboxyl group), create significant steric hindrance. This can influence the planarity of the carboxyl group relative to the benzene (B151609) ring, affecting conjugation and reactivity. The fluorine atom at the 6-position further contributes to this steric crowding around the carboxylic acid function.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netucl.ac.uk An MD simulation for this compound could:

Explore Conformational Landscapes: Investigate the rotational barriers of the carboxyl and amino groups to identify the most stable conformations in different environments (gas phase vs. solution).

Analyze Intermolecular Interactions: Simulate the behavior of the molecule in a solvent or in a condensed phase to study how it interacts with neighboring molecules. ucl.ac.uk This is critical for understanding solubility, crystal packing, and potential interactions with biological targets. MD can characterize the strength and lifetime of intermolecular hydrogen bonds between the carboxyl/amino groups and solvent molecules or other solute molecules. nih.gov

Applications and Future Directions of 3 Amino 2,4 Dibromo 6 Fluorobenzoic Acid in Specialized Research Fields

Role as a Versatile Synthetic Precursor in Complex Organic Synthesis.

Due to its array of functional groups, 3-Amino-2,4-dibromo-6-fluorobenzoic acid is anticipated to be a versatile precursor in the synthesis of complex organic molecules. The amino (-NH2), carboxylic acid (-COOH), and multiple halogen (bromo and fluoro) substituents provide a platform for a variety of chemical transformations.

The amino group can act as a nucleophile or be converted into a diazonium salt, which is a gateway to a wide range of other functionalities. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. The bromine and fluorine atoms on the aromatic ring influence the molecule's reactivity and can be sites for further substitution or cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in building complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Amino (-NH2) | Diazotization, Acylation, Alkylation | Diazonium salt, Amide, Substituted amine |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Ester, Amide, Benzyl alcohol |

| Bromo (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination | Arylated compound, Arylamine |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Ether, Thioether |

Contribution to Medicinal Chemistry Research as a Synthetic Intermediate.

Halogenated benzoic acids are a well-established class of intermediates in the development of pharmaceuticals. The presence of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. While direct research on this compound is limited, the synthesis of various benzoic acid derivatives has led to potent antagonists for targets like the VLA-4 receptor, which is involved in inflammatory processes. nih.gov

The specific substitution pattern of this compound, with its multiple halogens and an amino group, makes it a candidate for the synthesis of novel bioactive compounds. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. The dibromo substitution provides sites for creating further molecular diversity.

Significance in the Development of Advanced Materials.

Aromatic carboxylic acids and their derivatives are foundational building blocks for a variety of advanced materials, including polymers and metal-organic frameworks (MOFs). While there is no specific information on the use of this compound in this context, its structural features suggest potential. The rigid aromatic core and the presence of multiple functional groups that can engage in intermolecular interactions (e.g., hydrogen bonding from the amino and carboxylic acid groups) are desirable characteristics for creating ordered materials.

For instance, aminobenzoic acids can be used to synthesize thermally stable polymers. The functional groups can also serve as ligation sites for the construction of MOFs, which have applications in gas storage, catalysis, and sensing. The halogen atoms could further tune the properties of the resulting materials, for example, by influencing their electronic properties or providing sites for post-synthetic modification.

Future Research Avenues for Functionalization and Expanded Utility.

The utility of this compound could be significantly expanded through further research into its functionalization. Key areas for future investigation would include:

Selective Functionalization: Developing synthetic methods to selectively react with one of the bromine atoms or the amino and carboxylic acid groups in the presence of the others would greatly enhance its utility as a building block.

Derivatization for Biological Screening: Synthesizing a library of derivatives from this precursor and screening them for various biological activities could uncover new therapeutic leads. The unique combination of halogens might lead to novel structure-activity relationships.

Polymer and Materials Synthesis: Investigating its use as a monomer or a modifying agent in the synthesis of new polymers and materials could lead to the development of materials with unique thermal, optical, or electronic properties.

Computational Studies: Theoretical calculations could help predict the reactivity of the different functional groups and guide the design of new synthetic routes and target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.